molecular formula C14H9BrN2O2 B7771704 5-bromo-3-(4-hydroxyanilino)indol-2-one

5-bromo-3-(4-hydroxyanilino)indol-2-one

Cat. No.: B7771704
M. Wt: 317.14 g/mol
InChI Key: GSGCZPFWJATBBQ-UHFFFAOYSA-N
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Description

Compound “5-bromo-3-(4-hydroxyanilino)indol-2-one” is a chemical entity registered in the PubChem database It is known for its unique structural properties and diverse applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “5-bromo-3-(4-hydroxyanilino)indol-2-one” involves several synthetic routes. One common method includes the cyclodextrin inclusion complex formation. This process involves the encapsulation of the compound within the non-polar cavity of cyclodextrins, enhancing its solubility and stability . The reaction conditions typically require controlled temperatures and specific solvents to facilitate the inclusion process.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using advanced techniques such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and real-time monitoring further optimizes the production process.

Chemical Reactions Analysis

Types of Reactions: Compound “5-bromo-3-(4-hydroxyanilino)indol-2-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are facilitated using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.

Scientific Research Applications

Compound “5-bromo-3-(4-hydroxyanilino)indol-2-one” has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions, aiding in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of compound “5-bromo-3-(4-hydroxyanilino)indol-2-one” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-3-(4-hydroxyanilino)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-8-1-6-12-11(7-8)13(14(19)17-12)16-9-2-4-10(18)5-3-9/h1-7,18H,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGCZPFWJATBBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C3C=C(C=CC3=NC2=O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC2=C3C=C(C=CC3=NC2=O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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